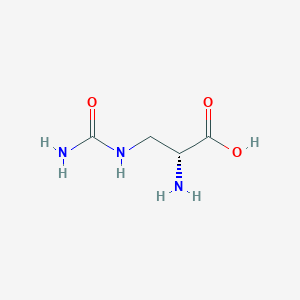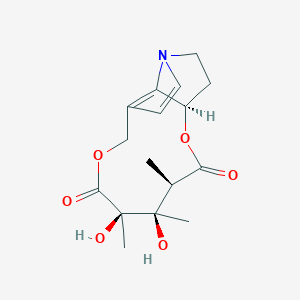
D-ALBIZZIINE
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amino acids with specific structures like (2R)-2-amino-3-(carbamoylamino)propanoic acid involves methods that ensure the introduction of desired functional groups at precise locations in the molecule. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, related to the compound , were synthesized with high yield by the reduction of their oxime precursors, demonstrating a method for constructing similar complex amino acids (Kitagawa, Asada, Fukumoto, & Khandmaa, 2004). Another approach involves asymmetric synthesis to achieve high stereoselectivity, indicating the possibility of synthesizing (2R)-2-amino-3-(carbamoylamino)propanoic acid with desired chiral properties (Yang, Guo, Gao, Zhao, Zhang, & Lin, 2015).
Applications De Recherche Scientifique
Études d'inhibition enzymatique
D-ALBIZZIINE est connu pour agir comme un inhibiteur de certaines enzymes. Il a été utilisé dans la recherche biochimique pour étudier les mécanismes d'inhibition d'enzymes telles que l'asparagine synthétase . En comprenant comment this compound interagit avec ces enzymes, les chercheurs peuvent obtenir des informations sur la fonction de l'enzyme et les moyens potentiels de la réguler.
Analyse des voies métaboliques
La recherche a montré que this compound peut affecter divers processus métaboliques. Par exemple, des études sur des cellules ovariennes de hamster chinois résistantes à l'albizziine en une seule étape ont révélé que this compound peut induire des changements structurels et modifier la régulation des gènes associés à l'asparagine synthétase . Cette application est cruciale pour comprendre les maladies métaboliques et développer des stratégies thérapeutiques.
Mécanisme D'action
Target of Action
D-ALBIZZIIN, also known as (2R)-2-amino-3-(carbamoylamino)propanoic acid or (2R)-2-azaniumyl-3-(carbamoylamino)propanoate, is primarily a glutamase inhibitor and a glutaminyl-tRNA synthetase inhibitor . These enzymes play crucial roles in protein synthesis and the metabolism of the amino acid glutamine. By inhibiting these enzymes, D-ALBIZZIIN can potentially disrupt these processes.
Mode of Action
As a glutamase and glutaminyl-trna synthetase inhibitor, it likely interacts with these enzymes and prevents them from performing their normal functions . This could lead to a decrease in the production of proteins that require glutamine, affecting various cellular processes.
Biochemical Pathways
The biochemical pathways affected by D-ALBIZZIIN are likely those involving the metabolism of glutamine and the synthesis of proteins. Glutaminase is responsible for the conversion of glutamine to glutamate, a critical step in the glutamine metabolism pathway. On the other hand, glutaminyl-tRNA synthetase is involved in the process of protein synthesis, specifically in attaching glutamine to its corresponding tRNA molecule . By inhibiting these enzymes, D-ALBIZZIIN could potentially disrupt these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of D-ALBIZZIIN’s action would likely be related to its inhibition of glutamase and glutaminyl-tRNA synthetase. This could lead to a decrease in the production of glutamate and a disruption in protein synthesis, potentially affecting various cellular processes .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(carbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFIMLSHBLMKF-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















